Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
Description
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a hydrazone derivative characterized by an ethyl ester backbone, a chloro substituent at the α-carbon, and a hydrazone linkage to a para-methyl-substituted aromatic ring. Its structure facilitates cyclocondensation reactions with thiosemicarbazides or thiosemicarbazones, enabling access to diverse heterocyclic frameworks .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHYJDZIJLTOD-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 4-Methylaniline
In a typical procedure, 4-methylaniline (0.2 mol) is dissolved in aqueous hydrochloric acid (12 N, 50 mL) at 0–5°C. A sodium nitrite solution (0.24 mol in 80 mL water) is added dropwise to generate the diazonium salt, with reaction completion confirmed by starch-iodide paper. Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions.
Coupling with Ethyl 2-Chloroacetoacetate
The diazonium salt is coupled with ethyl 2-chloroacetoacetate (0.2 mol) in a biphasic system (e.g., dichloromethane-water) at 0–10°C. Sodium acetate buffers the pH to 5–6, facilitating the formation of the hydrazono linkage. Phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) enhance interfacial reactivity, increasing yields from 68% to 98%.
Optimized Industrial Synthesis: Scalable Protocols
Industrial-scale production prioritizes yield, purity, and cost efficiency. Patent CN104130159A outlines a high-yielding method using continuous flow reactors and in-line purification:
Reaction Conditions and Catalysts
| Parameter | Industrial Protocol | Laboratory Protocol |
|---|---|---|
| Temperature | 0–10°C (maintained via jacketed reactor) | 0–25°C (ice bath) |
| Catalyst | TEBAC (0.5–1.0 mol%) | None or triethylamine |
| Solvent System | Dichloromethane-water (3:1) | Ethanol-water (2:1) |
| Reaction Time | 1–2 hours | 4–6 hours |
| Yield | 97–98% | 50–75% |
| Purity (HPLC) | ≥96% | 85–92% |
The industrial method achieves near-quantitative yields by minimizing hydrolysis of the chloroacetate intermediate through precise temperature control and catalytic acceleration.
Laboratory-Scale Modifications: Solvent and Purification Effects
Academic studies highlight the impact of solvent polarity and purification techniques on product quality:
Solvent Optimization
-
Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but risk ester hydrolysis, reducing yields to 50–60%.
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Ethanol-water mixtures : Balance solubility and stability, yielding 68–75% product.
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Dichloromethane-water : Preferred in industrial settings for phase separation and reduced side reactions.
Purification Methods
| Method | Purity (HPLC) | Yield Recovery |
|---|---|---|
| Silica gel chromatography (PE:EA = 10:1) | 92–95% | 80–85% |
| Recrystallization (methanol) | 96–98% | 70–75% |
| Vacuum distillation | 85–90% | 90–95% |
Chromatography resolves byproducts like 4-methylphenol (from diazonium salt decomposition), while recrystallization enhances crystalline purity.
Comparative Analysis of Synthetic Routes
Kinetic vs. Thermodynamic Control
Catalytic Enhancements
-
Phase-transfer catalysts (TEBAC) : Reduce reaction time from 6 hours to 2 hours and improve yields by 25–30%.
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Triethylamine : Neutralizes HCl byproducts but requires post-reaction washes, complicating purification.
Quality Control and Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding azo compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: Formation of ethyl 2-amino-2-[2-(4-methylphenyl)hydrazono]acetate.
Reduction Reactions: Formation of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazine]acetate.
Oxidation Reactions: Formation of ethyl 2-chloro-2-[2-(4-methylphenyl)azo]acetate.
Scientific Research Applications
Chemical Research
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate serves as an important intermediate in the synthesis of new chemical entities. Its unique structure allows for various chemical transformations, making it valuable in the development of novel compounds.
Pharmaceutical Research
This compound plays a crucial role as an intermediate in the synthesis of apixaban , an anticoagulant medication used to prevent blood clots. The synthesis process involves several steps, including the formation of diazonium salts and subsequent reactions with acetic esters, which enhance the efficiency and yield of the final product .
Biological Studies
This compound is utilized in biological assays to study enzyme inhibition and protein-ligand interactions. Its hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to potential therapeutic effects .
The compound has shown promising biological activities:
- Antimicrobial Properties : Derivatives exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
- Anticancer Potential : Research indicates that this compound may inhibit enzymes involved in cancer cell proliferation, suggesting its potential use in cancer therapy .
Antimicrobial Evaluation
A study on pyrazole derivatives related to this compound demonstrated effective bactericidal activity against multiple bacterial strains, highlighting its application in treating persistent infections .
Pharmaceutical Intermediate
In the synthesis of apixaban, the compound's role underscores its importance in drug formulation processes. The improved yield and purity achieved through optimized synthesis methods make it suitable for industrial applications .
Toxicity Studies
Research indicates that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the aromatic ring, which significantly influence electronic properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate and Analogues
Biological Activity
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is an organic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of the Compound
- Chemical Formula : C11H13ClN2O2
- Molecular Weight : Approximately 240.69 g/mol
- Structure : The compound features a chloro group, an ethyl ester, and a hydrazono group attached to a 4-methylphenyl ring, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is crucial for its antimicrobial and anticancer effects.
- Target Interaction : The specific molecular targets include enzymes involved in cell proliferation and microbial growth, although detailed pathways remain to be fully elucidated.
Biological Activities
This compound has shown promising biological activities in several studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays. For instance, studies have reported MIC values indicating effective inhibition of both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been investigated for its anticancer potential. Cell viability assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 10 µM against specific cancer cell lines, suggesting a potent anticancer effect .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Applications in Medicine and Industry
Given its biological activities, this compound holds potential applications in various fields:
- Pharmaceutical Development : The compound is being explored as a lead compound for developing new antimicrobial and anticancer drugs. Its ability to inhibit specific enzymes makes it a candidate for further drug design efforts .
- Chemical Synthesis : It serves as an intermediate in synthesizing other compounds, particularly in the pharmaceutical industry.
Q & A
Q. What are the common synthetic routes for Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, and how are reaction conditions optimized?
The compound is typically synthesized via diazonium salt coupling. A representative method involves reacting a substituted aniline derivative (e.g., 4-methylaniline) with ethyl 2-chloro-3-oxobutanoate in ethanol under acidic conditions. Sodium acetate trihydrate is often used as a base to neutralize HCl generated during diazotization . Key parameters include:
- Temperature : Chilled conditions (273 K) to stabilize the diazonium intermediate .
- Solvent selection : Ethanol is preferred for its polarity and ability to dissolve both organic and inorganic reactants .
- Workup : Recrystallization from ethanol yields pure product (85% yield) .
Alternative routes involve using 3-chloropentane-2,4-dione as a starting material, with similar conditions .
Q. How is the compound characterized spectroscopically and crystallographically?
- Spectroscopy :
- IR : Peaks at ~1677 cm⁻¹ (C=O ester), ~2215 cm⁻¹ (C≡N in related analogs), and ~1600 cm⁻¹ (C=N hydrazone) .
- NMR : Distinct signals for ethyl groups (δ 1.26–1.32 ppm, triplet; δ 4.27–4.30 ppm, quartet) and aromatic protons (δ 7.46–7.48 ppm) .
- Crystallography : Single-crystal X-ray diffraction confirms the Z-configuration of the hydrazone moiety and planar Caryl–NH–N=C linkage. Hydrogen bonding between the amino group and carbonyl oxygen creates helical chains along the crystal lattice . SHELX software is widely used for refinement .
Advanced Research Questions
Q. What role does the Z-configuration play in the compound’s reactivity and crystal packing?
The Z-configuration stabilizes intramolecular interactions, enabling hydrogen bonding (N–H···O=C) that directs crystal packing into helical chains . This configuration also influences reactivity in heteroannulation reactions, where steric and electronic effects dictate regioselectivity in forming spiroheterocycles . For example, the planar geometry facilitates nucleophilic attack at the chloro-substituted carbon during cyclization .
Q. How is the compound utilized in synthesizing heterocyclic compounds, and what methodological insights are critical?
The compound serves as a precursor for:
- Thiadiazoles : Reacts with methyl 2-methylenehydrazinecarbodithioates in ethanol/triethylamine to form thiadiazole carboxylates .
- Pyrazolo-pyridines : Coupling with morpholino-dihydropyridinones in toluene at 90°C yields Apixaban intermediates (e.g., 72% yield) .
- Triazoles : Reaction with 3-aminopyridine derivatives under ammonia generates triazole esters, pivotal in antimicrobial agent synthesis .
Key considerations : - Solvent polarity (aprotic solvents like toluene enhance nucleophilicity) .
- Catalytic bases (triethylamine accelerates deprotonation in coupling steps) .
Q. How do solvent systems and reaction parameters affect the compound’s stability and reactivity?
Q. What analytical challenges arise in resolving data contradictions (e.g., melting points, yields) across studies?
Discrepancies in reported melting points (e.g., 94°C vs. 428–431 K in older studies) may stem from polymorphic forms or impurities . To address this:
- Reproducibility : Standardize recrystallization protocols (e.g., ethanol vs. toluene) .
- Purity assessment : Combine HPLC with differential scanning calorimetry (DSC) to verify thermal profiles .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Starting Material | Solvent | Base | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Ethanol | Sodium acetate | 85% | |
| 3-Chloropentane-2,4-dione | Ethanol | Sodium acetate | 80% | |
| 4-Methylaniline derivative | Toluene/THF | Triethylamine | 72% |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Peaks/Features | Application |
|---|---|---|
| IR | 1677 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N) | Confirms hydrazone and ester groups |
| ¹H NMR | δ 1.26–1.32 (ethyl CH₃), δ 7.46–7.48 (aromatic) | Validates substituent integration |
| X-ray | Z-configuration, N–H···O=C hydrogen bonds | Determines crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
